The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic heterocyclic molecule that incorporates multiple biologically significant structural motifs, including indole, triazole, and thiazole rings. These components are frequently associated with pharmacologically active compounds, suggesting potential applications in medicinal chemistry and chemical biology. The compound's molecular formula is with a molecular weight of approximately 478.59 g/mol.
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves several synthetic steps:
Microwave-assisted synthesis has been noted as an efficient method for similar compounds, enhancing reaction rates and yields.
The molecular structure of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 478.59 g/mol |
InChI Key | UEVNFALJDZOSEJ-UHFFFAOYSA-N |
SMILES Representation | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54 |
This structural complexity suggests potential interactions with various biological targets through non-covalent interactions such as hydrogen bonding.
The compound can undergo various chemical reactions typical of heterocyclic compounds:
These reactions can be leveraged to modify the compound for enhanced biological activity or selectivity .
The physical properties of this compound include:
Chemical properties include:
Relevant analyses may involve spectroscopic methods (NMR, IR) to confirm structure and purity .
The potential applications of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide span several scientific fields:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4